molecular formula C18H22O3 B588442 4-Hydroxy Estrone-d4 CAS No. 81586-98-3

4-Hydroxy Estrone-d4

Cat. No.: B588442
CAS No.: 81586-98-3
M. Wt: 290.395
InChI Key: XQZVQQZZOVBNLU-RFZGAVBWSA-N
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Description

4-Hydroxy Estrone-d4, also known as estra-1,3,5(10)-triene-3,4-diol-17-one, is a deuterated form of 4-Hydroxy Estrone. It is an endogenous, naturally occurring catechol estrogen and a minor metabolite of estrone and estradiol. This compound is often used in scientific research due to its unique properties and stability provided by the deuterium atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Estrone-d4 involves the deuteration of 4-Hydroxy Estrone. This process typically includes the introduction of deuterium atoms at specific positions in the molecule. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity and yield. The production is carried out under stringent quality control measures to ensure consistency and reliability of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy Estrone-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of this compound to its corresponding quinone form.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

    Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.

Major Products: The major products formed from these reactions include various hydroxy and quinone derivatives, which are often used in further research and applications.

Scientific Research Applications

4-Hydroxy Estrone-d4 is widely used in scientific research due to its stability and unique properties. Some of its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of estrogen metabolites.

    Biology: Studied for its role in estrogen metabolism and its effects on cellular processes.

    Medicine: Investigated for its potential neuroprotective effects and its role in hormone replacement therapy.

    Industry: Used in the development of pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy Estrone-d4 involves its interaction with estrogen receptors in the body. It binds to these receptors, leading to the activation of various signaling pathways. This interaction can result in neuroprotective effects, modulation of gene expression, and regulation of cellular processes. The compound’s deuterated form provides enhanced stability, making it a valuable tool in research.

Comparison with Similar Compounds

    4-Hydroxy Estrone: The non-deuterated form of the compound.

    2-Hydroxy Estrone: Another hydroxylated estrogen metabolite with different biological properties.

    4-Hydroxy Estradiol: A hydroxylated form of estradiol with similar but distinct effects.

Uniqueness: 4-Hydroxy Estrone-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and stability are crucial.

Biological Activity

4-Hydroxy Estrone-d4 (4-OH-E1-d4) is a deuterated form of 4-hydroxyestrone, a significant metabolite of estradiol. This compound has garnered attention due to its potential biological activities, particularly in the context of breast cancer and estrogen metabolism. This article explores the biological activity of 4-OH-E1-d4, highlighting its metabolic pathways, effects on cellular mechanisms, and implications for cancer research.

Overview of this compound

Chemical Structure and Properties:

  • 4-OH-E1-d4 is a hydroxylated derivative of estrone, featuring a hydroxyl group at the C-4 position and four deuterium atoms replacing hydrogen atoms.
  • It is categorized under catechol estrogens, which are known for their involvement in estrogen metabolism and potential carcinogenic effects.

Estrogen Metabolism:

  • Estrogens undergo various metabolic transformations, primarily via hydroxylation. The major pathways include:
    • 2-Hydroxylation : Generally considered protective against cancer.
    • 16α-Hydroxylation : Associated with increased cancer risk.
    • 4-Hydroxylation : Produces catechol estrogens like 4-OH-E1, which can form reactive quinones that interact with DNA and induce mutations.

Biochemical Mechanisms:

  • 4-OH-E1 can undergo oxidation to form electrophilic quinones that react with DNA, leading to the formation of depurinating adducts. These adducts are implicated in initiating carcinogenesis by causing mutations in critical genes related to cancer development .

Biological Activity and Case Studies

Carcinogenic Potential:

  • Research indicates that 4-OH-E1 may promote genomic instability and malignant transformation in breast cells. In studies using transgenic mice expressing CYP1B1 (an enzyme involved in the metabolism of estrogens), exposure to estrogen resulted in tumorigenesis, suggesting a direct link between 4-OH-E1 and cancer progression .

Cellular Studies:

  • In vitro studies demonstrate that 4-OH-E1 exhibits weaker affinity for estrogen receptors compared to estradiol but still retains significant biological activity. It influences gene expression related to cell proliferation and apoptosis in breast cancer cell lines such as MCF-7 .

Data Tables

Study Findings
Chakravarti et al. (2004)Found that 4-OH-E2 forms DNA adducts that contribute to mutagenesis and carcinogenicity .
Kuhlmann et al. (2016)Demonstrated that 4-OH-E1 can act as an electron mediator, influencing cellular redox states .
Liu et al. (2019)Reported increased levels of 4-OH-E1 in breast cancer patients compared to controls .

Implications for Cancer Research

The biological activity of this compound underscores its relevance in cancer research, particularly concerning estrogen-induced tumorigenesis. Understanding its metabolic pathways and mechanisms offers insights into potential therapeutic targets for breast cancer prevention and treatment.

Q & A

Basic Research Questions

Q. What is the role of 4-Hydroxy Estrone-d4 in estrogen metabolite quantification, and how is it methodologically applied?

this compound is a deuterated internal standard used to improve the accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. It corrects for matrix effects and ionization variability during metabolite quantification. Researchers spike known concentrations into biological samples (e.g., serum, urine) before extraction. The deuterated compound’s near-identical chemical properties to non-deuterated 4-hydroxy estrone ensure consistent recovery rates, enabling precise normalization .

Q. How can researchers confirm the structural integrity of synthesized this compound?

Structural validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). NMR confirms deuterium placement and purity, while HRMS verifies the molecular ion ([M+H]+) and isotopic pattern. Cross-referencing with databases like SciFinder or Reaxys ensures alignment with published spectral data for non-deuterated analogs, adjusted for isotopic mass shifts .

Q. What analytical techniques are optimal for detecting this compound in complex biological matrices?

LC-MS/MS with electrospray ionization (ESI) in positive ion mode is preferred. Sample preparation involves solid-phase extraction (SPE) using C18 cartridges to isolate metabolites. Method validation should include calibration curves with deuterated standards, limits of detection (LOD < 1 ng/mL), and recovery rates (85–115%) to meet FDA bioanalytical guidelines .

Advanced Research Questions

Q. How can isotopic effects of deuterium in this compound influence metabolic pathway studies?

Deuterium kinetic isotope effects (KIEs) may alter enzyme binding or reaction rates, particularly in cytochrome P450-mediated hydroxylation. To evaluate this, parallel experiments with non-deuterated 4-hydroxy estrone and deuterated analogs should compare metabolite formation rates in in vitro hepatic microsomal assays. Statistical analysis (e.g., ANOVA) quantifies deviations, ensuring isotopic labeling does not artifactually skew metabolic flux data .

Q. What experimental design considerations are critical for minimizing variability in this compound-based assays?

  • Controlled Variables: Temperature, pH, and incubation time during sample preparation.
  • Replicates: Triplicate measurements per sample to calculate standard deviations.
  • Blinding: Use coded samples to avoid bias during data acquisition.
  • Calibration: Include a six-point calibration curve with quality controls (QCs) in each batch.
    Advanced designs incorporate trial experiments to optimize independent variable ranges (e.g., extraction solvent ratios) and validate method robustness via Youden plots .

Q. How should researchers resolve contradictions in reported quantification data for this compound across studies?

Contradictions often arise from methodological differences (e.g., ionization settings, matrix effects). To address this:

Cross-validate using multiple analytical platforms (e.g., LC-MS vs. GC-MS).

Replicate key experiments under standardized conditions.

Meta-analysis of published data with attention to extraction protocols and instrument parameters.
Discrepancies should be statistically evaluated (e.g., t-tests) and discussed in the context of methodological limitations .

Q. What ethical and reporting standards apply to studies using deuterated compounds like this compound?

  • Data Integrity: Raw data (e.g., chromatograms, spectra) must be archived for peer review.
  • Safety Compliance: Follow OSHA guidelines for handling hazardous chemicals (e.g., proper waste disposal, lab ventilation) .
  • Citation Ethics: Avoid plagiarism by explicitly citing synthetic procedures and spectral databases (e.g., Reaxys) .
  • Transparency: Disclose batch-to-batch variability and purity levels in publications .

Q. How can isotopic dilution analysis (IDA) improve the reliability of this compound quantification?

IDA involves spiking samples with a known amount of deuterated standard before extraction. The ratio of endogenous (non-deuterated) to deuterated analyte is measured, correcting for losses during sample preparation. Method optimization requires testing spike concentrations across expected physiological ranges (e.g., 0.1–50 ng/mL) and validating linearity (R² > 0.99) .

Q. Tables for Methodological Reference

Parameter Optimal Value/Range Key Technique Reference
LC-MS/MS Ionization ModePositive ESIMetabolite detection
SPE Cartridge TypeC18Sample cleanup
Calibration Curve Range0.1–50 ng/mLQuantification accuracy
Deuterium Purity≥98%NMR/HRMS validation

Properties

IUPAC Name

(8R,9S,13S,14S)-1,2,16,16-tetradeuterio-3,4-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,19,21H,2-3,5,7-9H2,1H3/t11-,12-,14+,18+/m1/s1/i4D,6D,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZVQQZZOVBNLU-RFZGAVBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC(C4=O)([2H])[2H])C)O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857767
Record name 3,4-Dihydroxy(1,2,16,16-~2~H_4_)estra-1,3,5(10)-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81586-98-3
Record name 3,4-Dihydroxyestra-1,3,5(10)-trien-17-one-1,2,16,16-d4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81586-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydroxy(1,2,16,16-~2~H_4_)estra-1,3,5(10)-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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